3-Methyl-1-trimethylsilyl-1-pentyn-3-OL
Description
Significance of Alkynols as Versatile Synthetic Intermediates
Alkynols, organic compounds bearing both an alkyne and an alcohol functional group, are highly valued in organic synthesis for their dual reactivity. This unique combination allows for a wide array of chemical transformations, making them pivotal precursors in the synthesis of natural products, pharmaceuticals, and advanced materials. The alkyne moiety can participate in various reactions, including hydrogenation, cycloadditions, and metal-catalyzed cross-coupling reactions, while the hydroxyl group can be involved in esterification, etherification, oxidation, or serve as a directing group for stereoselective transformations. openochem.org The presence of both functionalities in close proximity, as seen in α-acetylenic (propargyl) alcohols, offers unique opportunities for tandem reactions and the synthesis of highly functionalized heterocyclic compounds like furans and pyrans through cycloisomerization processes.
Strategic Utility of the Trimethylsilyl (B98337) Group in Alkyne Chemistry
The trimethylsilyl (TMS) group plays a crucial and multifaceted role in alkyne chemistry. Primarily, it serves as a robust protecting group for terminal alkynes. The acidic proton of a terminal alkyne can interfere with many synthetic operations, such as Grignard reactions or organometallic catalysis. By replacing this proton with a bulky and chemically inert TMS group, the alkyne is rendered unreactive towards a variety of reagents. This protection is readily reversible under mild conditions, typically using fluoride (B91410) ion sources or mild acid/base treatment, allowing for the regeneration of the terminal alkyne at a later synthetic stage.
Beyond its protective function, the TMS group can also influence the reactivity and selectivity of reactions at the alkyne. Its steric bulk can direct the regioselectivity of addition reactions to the triple bond. Furthermore, the electronic effects of the silicon atom can stabilize intermediates and influence the outcome of cycloaddition reactions. This strategic placement and subsequent transformation of the TMS group provide a powerful tool for chemists to control the outcome of complex synthetic sequences.
Contextualization of 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL within Alpha-Acetylenic Alcohol Research
This compound is a tertiary α-acetylenic alcohol. This class of compounds is of significant interest in chemical research due to their potential as precursors to a variety of valuable organic molecules. The synthesis of such compounds is typically achieved through the addition of a metal acetylide to a ketone. In the case of this compound, this would involve the reaction of the lithium or magnesium salt of trimethylsilylacetylene (B32187) with 2-butanone (B6335102).
Research into α-acetylenic alcohols often focuses on their rearrangement reactions, which can lead to the formation of α,β-unsaturated carbonyl compounds, allenes, or other synthetically useful structures. For instance, the Meyer-Schuster rearrangement of tertiary propargyl alcohols under acidic conditions yields α,β-unsaturated ketones. The presence of the trimethylsilyl group in this compound can be expected to influence the course of such rearrangements, potentially leading to novel reactivity and the formation of silicon-containing products with unique synthetic applications.
While specific detailed research on this compound is not extensively documented in publicly available literature, its structure is closely related to the well-studied compound 3-Methyl-1-pentyn-3-ol (B165628). The silylated derivative offers the added advantages of the TMS group, making it a potentially more versatile intermediate for specific synthetic applications where protection of the acetylenic proton is required.
Below are the physicochemical properties of the parent compound, 3-Methyl-1-pentyn-3-ol, which provide a baseline for understanding the characteristics of its silylated counterpart.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H10O | sigmaaldrich.comguidechem.com |
| Molecular Weight | 98.14 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 121-122 °C | sigmaaldrich.com |
| Density | 0.866 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.431 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-trimethylsilylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPNINOOGTQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504990 | |
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17889-43-9 | |
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 1 Trimethylsilyl 1 Pentyn 3 Ol and Its Precursors
Established Synthetic Routes to 3-Methyl-1-pentyn-3-OL (B165628)
The precursor alcohol, 3-Methyl-1-pentyn-3-ol, is a tertiary propargyl alcohol. Its synthesis is most commonly achieved through the addition of an ethynyl (B1212043) nucleophile to a ketone. guidechem.comnist.gov
The primary and most direct method for synthesizing 3-Methyl-1-pentyn-3-ol is the nucleophilic addition of an acetylide anion to methyl ethyl ketone (2-butanone). guidechem.comlibretexts.org This reaction falls under the general class of 1,2-additions to carbonyl groups, where the hybridization of the carbonyl carbon changes from sp² to sp³ upon attack by the nucleophile. masterorganicchemistry.com
The process typically begins with the deprotonation of acetylene, a terminal alkyne with a pKa of about 25, using a strong base to form a potent acetylide nucleophile. masterorganicchemistry.com Common bases for this purpose include sodium amide (NaNH₂) or organometallic reagents like Grignard reagents or organolithiums. libretexts.orgmasterorganicchemistry.com The resulting acetylide then attacks the electrophilic carbonyl carbon of 2-butanone (B6335102). A subsequent aqueous workup protonates the intermediate alkoxide to yield the final tertiary alcohol. savemyexams.com
Reaction Scheme:
Deprotonation: HC≡CH + Base → HC≡C⁻
Nucleophilic Attack: HC≡C⁻ + CH₃C(O)CH₂CH₃ → CH₃(CH₂CH₃)C(O⁻)C≡CH
Protonation: CH₃(CH₂CH₃)C(O⁻)C≡CH + H₂O → 3-Methyl-1-pentyn-3-ol + OH⁻
This method is highly effective for creating carbon-carbon bonds and is a foundational reaction in organic synthesis. masterorganicchemistry.com
While direct nucleophilic addition is the most common route, derivatization from other molecules is also feasible. For instance, organometallic reagents prepared from acetylene, such as ethynylmagnesium bromide or ethynylmagnesium chloride, can be used as the nucleophile source. orgsyn.org These Grignard reagents offer a reliable and well-established method for alkynylation of ketones. libretexts.org
The synthesis can be viewed as a specific instance of the broader class of reactions involving organometallic additions to carbonyls, which are fundamental for constructing more complex molecular architectures from simpler precursors. nih.gov The choice of the specific organometallic reagent and reaction conditions can be optimized to maximize yield and minimize side reactions.
Regiospecific Introduction of the Trimethylsilyl (B98337) Moiety
The introduction of a trimethylsilyl (TMS) group onto the terminal alkyne of 3-Methyl-1-pentyn-3-ol serves to protect the acidic acetylenic proton, preventing it from interfering in subsequent reactions. nih.gov This silylation also enhances the compound's solubility in organic solvents and its volatility, which can be advantageous for purification and analysis. wikipedia.org
The most direct method for silylating a terminal alkyne is through deprotonation followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). nih.govwikipedia.org This is a widely used and efficient procedure in organic synthesis. thieme-connect.com
The reaction involves treating 3-Methyl-1-pentyn-3-ol with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium alkoxide and lithium acetylide. nih.gov The acetylide then acts as a nucleophile, attacking the silicon atom of TMSCl and displacing the chloride ion to form the C-Si bond. wikipedia.org The initial deprotonation of the hydroxyl group is unavoidable but does not interfere with the desired silylation of the alkyne. A final workup step reprotonates the alcohol.
Typical Reagents and Conditions for Terminal Alkyne Silylation
| Base | Silylating Agent | Solvent | Typical Temperature (°C) |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (TMSCl) | Tetrahydrofuran (THF) | -78 to 0 |
| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Tetrahydrofuran (THF) | -78 to 0 |
| Ethylmagnesium bromide | Trimethylsilyl chloride (TMSCl) | Tetrahydrofuran (THF) | 0 to RT |
Recent advancements have introduced transition-metal-free catalytic methods for the C-H silylation of terminal alkynes. For example, potassium bis(trimethylsilyl)amide (KHMDS) can catalyze the reaction using bis(trimethylsilyl)acetylene (B126346) as the silyl (B83357) source under mild conditions. researchgate.net Carboxylate-catalyzed methods using N,O-bis(silyl)acetamides have also been developed, offering a metal-free alternative. acs.org
An alternative and often preferred strategy involves using a pre-silylated nucleophile. In this approach, trimethylsilylacetylene (B32187) is first deprotonated with a strong base like n-BuLi to form lithium trimethylsilylacetylide. rsc.org This powerful nucleophile is then reacted directly with 2-butanone. mt.comlibretexts.org
Enantioselective Synthesis of Chiral 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL and Analogues
The carbon atom bonded to the hydroxyl group in this compound is a stereocenter. The synthesis of a single enantiomer of this chiral alcohol requires an asymmetric approach. mdpi-res.com Significant progress has been made in the catalytic, enantioselective addition of alkyne nucleophiles to carbonyl compounds. rsc.orgacs.orgnih.gov
These methods typically involve the reaction of an alkyne (such as trimethylsilylacetylene) with the ketone (2-butanone) in the presence of a chiral catalyst. The catalyst system often consists of a metal salt and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the acetylide to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the product alcohol. mdpi.com
Examples of Catalytic Systems for Asymmetric Alkynylation
| Metal Source | Chiral Ligand | Alkyne Source | Key Features |
|---|---|---|---|
| Diethylzinc (B1219324) (Et₂Zn) | Chiral amino alcohols (e.g., (-)-N-methylephedrine) | Terminal Alkyne | One of the pioneering systems for catalytic asymmetric alkynylation. nih.gov |
| Ti(OⁱPr)₄ | (S)-BINOL | Terminal Alkyne | Effective for a range of aldehydes and ketones. acs.org |
| In(OTf)₃ | (S)-PYBOX | Terminal Alkyne | Lewis acid catalysis with chiral ligands. |
The development of these catalytic asymmetric methods is crucial as enantioenriched propargylic alcohols are highly valuable intermediates in the synthesis of numerous biologically active natural products and pharmaceuticals. nih.govresearchgate.netrsc.org The choice of catalyst, ligand, solvent, and temperature is critical to achieving high yields and excellent enantioselectivity (high enantiomeric excess, or ee). mdpi.com While the direct asymmetric synthesis of this compound may not be explicitly reported in all literature, the principles established with analogous ketones and alkynes are directly applicable. nih.govnih.gov
Catalytic Asymmetric Addition to Alkynyl Aldehydes
A primary route to chiral tertiary alcohols is the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone. In the case of this compound, this involves the addition of a trimethylsilylacetylide to 2-butanone. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively discriminate between the two prochiral faces of the ketone.
Chiral zinc-amino-alcohol complexes have emerged as highly effective catalysts for the enantioselective alkynylation of carbonyl compounds. These catalysts are typically prepared in situ from a zinc source, such as diethylzinc (Et2Zn) or zinc triflate (Zn(OTf)2), and a chiral amino alcohol ligand. The ligand plays a crucial role in creating a chiral environment around the zinc center, which in turn directs the nucleophilic attack of the alkynyl group to one face of the ketone. nih.gov
A general representation of a dinuclear zinc-amino alcohol catalyst is shown below, where the chiral ligand dictates the stereochemical outcome of the reaction.
Figure 1: Proposed structure of a dinuclear zinc-amino alcohol catalyst.
The synthesis of this compound would involve the reaction of trimethylsilylacetylene with 2-butanone in the presence of such a chiral zinc catalyst. The trimethylsilylacetylene is first deprotonated by an organozinc reagent to form the reactive zinc acetylide. This species then coordinates to the chiral zinc complex, and in the transition state, the ketone is also coordinated to the zinc center. The steric and electronic properties of the chiral ligand then favor the addition of the acetylide to one of the enantiotopic faces of the ketone, leading to the formation of the desired enantiomer of the product.
| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |
| 1 | 4-Methoxybenzaldehyde | Trimethylsilylacetylene | 74 | 85 |
| 2 | 2,6-Dimethoxybenzaldehyde | Trimethylsilylacetylene | 79 | 97 |
| 3 | 2-Furaldehyde | Trimethylsilylacetylene | 81 | 84 |
Table 1: Enantioselective Alkynylation of Aromatic Aldehydes with Trimethylsilylacetylene using a Dinuclear Zinc Catalyst. nih.gov
The stereochemical outcome of the alkynylation reaction is primarily governed by the structure of the chiral ligand and the reaction conditions. The ligand's steric bulk and the arrangement of its coordinating atoms create a well-defined chiral pocket that dictates the orientation of the ketone as it approaches the zinc-bound acetylide.
A proposed transition state model for the zinc-amino-alcohol catalyzed alkynylation of a ketone is depicted below. In this model, the ketone coordinates to one of the zinc centers, and the acetylide is bound to the other. The chiral ligand bridges the two zinc centers, creating a rigid framework that enforces a specific trajectory for the nucleophilic attack. The relative sizes of the substituents on the ketone (in this case, methyl and ethyl groups of 2-butanone) will influence which face of the ketone is more accessible for the acetylide addition, thus determining the absolute configuration of the resulting tertiary alcohol.
Figure 2: Proposed transition state for the enantioselective alkynylation of a ketone.
Factors such as the solvent, temperature, and the nature of the zinc salt can also influence the enantioselectivity of the reaction. Optimization of these parameters is often necessary to achieve the highest possible enantiomeric excess (ee).
Chiral Resolution and Derivatization Approaches
An alternative to asymmetric synthesis for obtaining enantiomerically pure this compound is the resolution of a racemic mixture. Kinetic resolution is a powerful technique where one enantiomer of a racemate reacts faster with a chiral reagent or catalyst than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.
For tertiary propargylic alcohols, enzymatic acylation is a common method for kinetic resolution. rsc.org A lipase (B570770), such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated chromatographically.
Another approach is the use of chiral derivatizing agents. The racemic alcohol can be reacted with a chiral acid or isocyanate to form a mixture of diastereomeric esters or carbamates. These diastereomers have different physical properties and can often be separated by crystallization or chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to afford the enantiomerically pure alcohol.
Stereospecific Transformations Leading to Optically Active Alkynols
Optically active this compound can also be prepared through stereospecific transformations from other chiral precursors. A notable example is the Mitsunobu reaction, which allows for the conversion of a chiral alcohol to another functional group with complete inversion of configuration. rsc.org
For instance, a chiral tertiary alcohol with a suitable leaving group precursor can be reacted with a nucleophile under Mitsunobu conditions. If the starting alcohol has the opposite configuration to the desired product, this method can be a highly effective way to access the target enantiomer. The reaction proceeds via an SN2 mechanism, which accounts for the observed inversion of stereochemistry. nih.gov
Another stereospecific approach involves the ring-opening of a chiral epoxide with a trimethylsilylacetylide nucleophile. The regioselectivity and stereospecificity of the epoxide opening are well-established, providing a reliable method for the synthesis of chiral alcohols.
One-Pot Synthesis Approaches and Process Intensification for this compound
To improve the efficiency and sustainability of the synthesis of this compound, one-pot synthesis and process intensification strategies can be employed.
A one-pot synthesis combines multiple reaction steps into a single operation without the isolation of intermediates. scispace.com This approach can significantly reduce reaction time, solvent usage, and waste generation. For the synthesis of the target compound, a one-pot procedure could involve the in situ generation of the trimethylsilylacetylide followed by the asymmetric addition to 2-butanone, all in the same reaction vessel. rsc.orgdocumentsdelivered.com
Process intensification refers to the development of novel equipment and techniques that lead to dramatic improvements in manufacturing processes. numberanalytics.com In the context of fine chemical synthesis, this often involves the use of continuous flow reactors, microreactors, and advanced separation technologies. frontiersin.orgmdpi.com
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. frontiersin.org The synthesis of this compound could be adapted to a continuous flow setup where the reactants are continuously pumped through a reactor containing an immobilized chiral catalyst. This would allow for efficient production and easy separation of the product from the catalyst.
| Parameter | Batch Process | Continuous Flow Process |
| Reactor Volume | Large | Small |
| Heat Transfer | Limited | Excellent |
| Mass Transfer | Potentially limited | Excellent |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Scalability | Often requires re-optimization | Scalable by numbering-up |
| Productivity | Lower | Higher |
Table 2: Comparison of Batch and Continuous Flow Processes for Fine Chemical Synthesis.
By integrating these advanced synthetic methodologies, it is possible to develop efficient, selective, and sustainable routes to enantiomerically pure this compound, a valuable building block in modern organic synthesis.
Comprehensive Analysis of Reactivity and Transformations of 3 Methyl 1 Trimethylsilyl 1 Pentyn 3 Ol
Reactions Involving the Terminal Alkynyltrimethylsilyl Group
The reactivity of the terminal alkynyltrimethylsilyl moiety is central to the synthetic utility of 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL. This group can be selectively removed to generate a terminal alkyne, or it can participate directly in carbon-carbon bond-forming reactions.
Selective Desilylation Reactions
The cleavage of the trimethylsilyl (B98337) (TMS) group is a fundamental transformation that unmasks the terminal alkyne for subsequent reactions. This desilylation can be achieved under various conditions, including base-mediated and metal-mediated methods.
The silicon-carbon bond in acetylenic trimethylsilyl compounds is susceptible to cleavage by various bases. A particularly effective and chemoselective method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgresearchgate.netthieme-connect.com This approach is notable for its mild conditions and tolerance of other functional groups that are often labile under more conventional hydroxide-based desilylation conditions. thieme-connect.com The reaction proceeds efficiently in the presence of a small amount of water in acetonitrile, with typical completion times of around 40 minutes at 60°C. organic-chemistry.org Notably, DBU can selectively remove the TMS group in the presence of bulkier silyl (B83357) ethers like TBDMS and TIPS, highlighting the excellent selectivity of this method. organic-chemistry.orgresearchgate.net While stoichiometric amounts of DBU lead to faster conversion, the reaction can proceed with as little as 0.1 equivalents of the base. organic-chemistry.orgresearchgate.net
| Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Various terminal acetylenic TMS compounds | DBU (0.1-1.0 equiv) | Acetonitrile/Water | 60 | 40 | High |
The trimethylsilyl group can be replaced by a metal cation to form metal acetylides, which are valuable intermediates in organic synthesis. A mild and efficient method for the synthesis of silver acetylides from trimethylsilyl acetylenes has been developed. researchgate.netdoi.org This reaction utilizes silver nitrate (B79036) or silver triflate under neutral conditions, which allows for the presence of various functional groups that might not be stable under basic conditions. researchgate.netdoi.org The reaction proceeds by the treatment of the trimethylsilyl alkyne with a silver(I) salt in a protic solvent. doi.org This method has been shown to be effective for a range of silylated alkynes, including a propargyl alcohol derivative, 1-trimethylsilyloct-1-yn-3-ol, which successfully formed the corresponding silver acetylide. doi.org This suggests that this compound would undergo a similar transformation to yield the corresponding silver acetylide. The formation of silver acetylides is often rapid, with a precipitate forming within minutes. doi.org These silver acetylides can then be used in subsequent coupling reactions. rsc.org
| Substrate | Silver Salt | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| 1-Trimethylsilyl-1-alkynes | AgNO₃ or AgOTf | Protic Solvents | Room Temperature | Formation of Silver Acetylide |
Carbon-Carbon Bond Forming Reactions
The terminal alkynyltrimethylsilyl group can also be directly involved in the formation of new carbon-carbon bonds, either through cross-coupling reactions or by additions to the triple bond.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While the classical Sonogashira reaction involves a terminal alkyne, trimethylsilyl-protected alkynes can also be employed. wikipedia.org In some cases, the silyl group can be removed in situ, allowing the newly formed terminal alkyne to participate in the coupling reaction. wikipedia.org Alternatively, the trimethylsilyl alkyne can be coupled directly, with the silyl group remaining intact in the product.
A typical procedure for the Sonogashira coupling of a TMS-protected alkyne, such as 1-(trimethylsilyl)-1-pentyne, involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine). researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like triethylamine (B128534). researchgate.net Given the structural similarity, this compound is expected to undergo Sonogashira coupling under similar conditions. The presence of the hydroxyl group may necessitate protection depending on the specific reaction conditions and reagents used.
| Aryl/Vinyl Halide | TMS-Alkyne | Catalyst System | Base | Solvent | Conditions |
|---|---|---|---|---|---|
| Halo arene | 1-(Trimethylsilyl)-1-pentyne | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI | Triethylamine | Triethylamine | Reflux |
The carbon-carbon triple bond of this compound is susceptible to addition reactions, such as hydration and hydrosilylation.
Hydration: The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule in the presence of a catalyst, such as a mercury(II) salt in aqueous acid. msu.edulibretexts.org For an internal alkyne like this compound, the addition of the hydroxyl group would occur at the more substituted carbon atom (C-3), leading to the formation of an enol intermediate. This enol would then tautomerize to the more stable ketone. Given the substitution pattern of the starting material, the expected product of hydration would be 3-hydroxy-3-methyl-1-(trimethylsilyl)pentan-2-one.
Hydrosilylation: The addition of a hydrosilane across the carbon-carbon triple bond, or hydrosilylation, is a versatile method for the synthesis of vinylsilanes. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst employed. sigmaaldrich.com For internal alkynes, ruthenium catalysts such as [Cp*Ru(MeCN)₃]PF₆ have been shown to be effective for trans-addition, leading to the formation of Z-vinylsilanes. sigmaaldrich.com In the case of propargylic alcohols, the silyl group typically adds to the carbon atom distal to the hydroxyl group. sigmaaldrich.com Applying these principles to this compound, hydrosilylation would be expected to yield a trisubstituted vinylsilane. The precise regiochemical outcome would be influenced by the steric and electronic effects of the substituents and the choice of catalyst.
| Reaction | Reagents | Expected Product | Regioselectivity |
|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | 3-hydroxy-3-methyl-1-(trimethylsilyl)pentan-2-one | Markovnikov |
| Hydrosilylation | R₃SiH, Ru-catalyst | (Z)-3-hydroxy-3-methyl-1,2-bis(trimethylsilyl)-1-pentene (example) | Catalyst dependent (trans-addition) |
Transformations Involving the Tertiary Alcohol Moiety
Oxidative Processes
Direct oxidation of the tertiary alcohol in this compound is generally not feasible under standard conditions. Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation reactions that typically form ketones or aldehydes. Attempted oxidation with strong oxidizing agents often leads to C-C bond cleavage and degradation of the molecule.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the tertiary carbon center of this compound is a challenging but important transformation. The hydroxyl group is a poor leaving group and requires activation to facilitate its departure. nih.gov Under acidic conditions (Brønsted or Lewis acids), the hydroxyl group can be protonated, forming a good leaving group (H₂O). nih.govspringernature.com
Departure of water generates a tertiary propargylic carbocation. This intermediate is stabilized by both the hyperconjugation effect of the adjacent methyl and ethyl groups and the electron-donating nature of the alkyne. This stabilized carbocation can then be attacked by a variety of nucleophiles. researchgate.net Gold(III) catalysts have been shown to be particularly effective in promoting the direct nucleophilic substitution of propargylic alcohols under mild conditions, proceeding through a carbocation intermediate. researchgate.net
The reaction proceeds via an Sₙ1-type mechanism, where the rate-determining step is the formation of the carbocation. The subsequent nucleophilic attack is typically fast. A range of nucleophiles can be employed in this transformation, as detailed in the table below. researchgate.netnih.gov
| Nucleophile Category | Specific Examples | Product Type | Catalyst/Conditions |
| Carbon Nucleophiles | Allylsilanes, Electron-rich aromatics, 1,3-Dicarbonyls | C-C bond formation | Au(III), Lewis Acids |
| Heteroatom Nucleophiles | Alcohols, Thiols, Sulfonamides | C-O, C-S, C-N bond formation | Au(III), Brønsted Acids |
| Hydride Donors | Silanes | Reduction/Deoxygenation | Lewis Acids |
This method allows for the direct conversion of the tertiary alcohol into other functional groups, providing access to a diverse array of substituted alkynes.
Deoxygenation and Reduction Strategies
Deoxygenation, the complete removal of the hydroxyl group, transforms this compound into the corresponding alkane, 3-methyl-1-trimethylsilyl-1-pentyne. Given the tertiary nature of the alcohol, several reductive strategies can be employed.
One effective method involves the use of a silane, such as chlorodiphenylsilane or triethylsilane, in the presence of a Lewis acid catalyst like indium(III) chloride (InCl₃). organic-chemistry.org This system shows high chemoselectivity for tertiary alcohols. organic-chemistry.org Another approach is radical-based deoxygenation. This can be achieved through visible-light photoredox catalysis, where the alcohol is first converted into a radical precursor like a methyl oxalate (B1200264) or xanthate. nju.edu.cnnih.gov These radical intermediates are then trapped to yield the deoxygenated product. researchgate.netrsc.org Recent advances have demonstrated that tertiary alcohols can be converted into the corresponding alkynes via deoxygenative alkynylation under photoredox conditions. nju.edu.cnresearchgate.net
A summary of selected deoxygenation methods is presented below.
| Method | Reagents | Key Features |
| Hydrosilylation | R₃SiH, Lewis Acid (e.g., InCl₃, B(C₆F₅)₃) | High chemoselectivity for tertiary alcohols. organic-chemistry.org |
| Radical Deoxygenation (Photoredox) | Alcohol derivative (e.g., oxalate), photocatalyst (e.g., Ir(ppy)₃), radical trap | Mild reaction conditions, broad functional group tolerance. nih.gov |
| Barton-McCombie Reaction | Conversion to thionoformate, Bu₃SnH, AIBN | Classic radical deoxygenation, proceeds via a tin hydride. |
| Deoxyalkynylation | N-heterocyclic carbene (NHC) activation, photocatalyst | Forms a new C-C bond by replacing the -OH group with an alkynyl group. rsc.org |
Intramolecular Cyclization and Cascade Reactions
The combination of the alkyne and alcohol functionalities within the same molecule makes this compound an excellent substrate for intramolecular cyclization and cascade reactions to form complex heterocyclic and polycyclic systems.
Alkynol Cycloisomerization Pathways
Alkynol cycloisomerization involves the activation of the alkyne by a catalyst, typically a soft Lewis-acidic metal like gold, platinum, or palladium, followed by an intramolecular attack of the hydroxyl group. csic.esnih.govnih.gov This process, known as an oxacyclization, can lead to the formation of various oxygen-containing heterocycles. acs.orgfrontiersin.org
For this compound, the regioselectivity of the cyclization is governed by Baldwin's rules. The attack of the hydroxyl oxygen onto the activated alkyne can proceed via two main pathways:
5-endo-dig cyclization: Attack at the internal carbon of the alkyne (β-carbon) would lead to a five-membered dihydrofuran ring.
6-exo-dig cyclization: Attack at the terminal, silyl-substituted carbon of the alkyne (α-carbon) would result in a six-membered dihydropyran ring.
Gold catalysts are particularly renowned for their ability to activate alkynes toward nucleophilic attack. nih.govnih.govfrontiersin.org The reaction typically proceeds through an initial coordination of the gold(I) or gold(III) species to the alkyne, rendering it more electrophilic. csic.esacs.org The subsequent intramolecular attack by the alcohol generates a vinyl-gold intermediate, which can then undergo protodeauration to yield the final heterocyclic product and regenerate the catalyst. nih.gov Platinum(II) complexes are also effective catalysts for such intramolecular cyclizations. nih.govresearchgate.netnih.gov
| Catalyst System | Typical Product Type | Mechanistic Feature |
| Au(I) / Au(III) Complexes | Dihydrofurans, Dihydropyrans | Activation of alkyne via π-coordination. nih.govfrontiersin.org |
| Pt(II) / Pt(IV) Complexes | Substituted Indenes, Pyrroloazepinones | Can proceed through C-H activation pathways. nih.govnih.gov |
| Pd(0) / Pd(II) Complexes | Lactams, Fused heterocycles | Often used in tandem with other transformations like Heck reactions. |
Cascade Reactions Leading to Fused Polycyclic Systems
The reactive intermediates generated during the initial cycloisomerization can be trapped in subsequent steps to initiate powerful cascade reactions, enabling the rapid construction of complex fused polycyclic systems from simple starting materials. rsc.orgnih.govnih.govrsc.org
One prominent example of such a cascade is the Pauson-Khand reaction (PKR). wikipedia.orgmdpi.comnih.gov If the initial cycloisomerization product contains an appropriately positioned alkene, an intramolecular PKR can be triggered. The PKR is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. wikipedia.orgmdpi.com A cascade sequence could involve an initial cyclization to form a diene, which then undergoes an intramolecular Diels-Alder reaction. nih.gov
Alternatively, cationic cascade reactions can be initiated. nih.gov Acid-catalyzed cyclization of the alkynol can generate an oxocarbenium ion, which, if tethered to an arene or another nucleophile, can undergo a subsequent intramolecular coupling or formal cycloaddition, forging multiple rings in a single operation. nih.govresearchgate.net These cascades are highly efficient, forming multiple C-C and C-heteroatom bonds in one pot, and are a testament to the synthetic utility of substrates like this compound for building molecular complexity. nih.govrsc.org
Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)
The most prominent rearrangement reaction for propargyl alcohols, including this compound, is the Meyer-Schuster rearrangement. This reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, the reaction typically yields an α,β-unsaturated ketone.
The classical Meyer-Schuster rearrangement is catalyzed by strong acids. wikipedia.org The mechanism involves three main steps:
Protonation of the hydroxyl group, forming a good leaving group (water).
A rate-determining 1,3-hydroxyl shift, which proceeds via an allene (B1206475) carbocation intermediate.
Keto-enol tautomerization of the resulting enol to furnish the stable α,β-unsaturated carbonyl compound. wikipedia.org
However, the use of strong acids can lead to side reactions, particularly the competing Rupe rearrangement for tertiary alcohols, which produces α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org To enhance selectivity and apply milder conditions, transition metal-based and Lewis acid catalysts have been developed. wikipedia.orgnih.gov Gold catalysts, in particular, have shown high efficiency in promoting the Meyer-Schuster rearrangement. organic-chemistry.orgquizlet.com For instance, the combination of molybdenum and cationic gold catalysts has been shown to accelerate the rearrangement of various propargyl alcohols under mild conditions, yielding α,β-unsaturated products in high yields. organic-chemistry.org
In the case of this compound, the Meyer-Schuster rearrangement would lead to the formation of 5-methyl-2-trimethylsilyl-2-hepten-4-one. The presence of the bulky trimethylsilyl group on the alkyne terminus influences the regioselectivity of the reaction.
Catalytic Transformations of this compound
The catalytic transformations of this compound are diverse, owing to the presence of both the hydroxyl and the silyl-alkyne functionalities. These reactions are broadly categorized into transition metal-catalyzed, Lewis acid-catalyzed, and organocatalytic processes.
Transition metals are highly effective in activating the C-C triple bond and facilitating a wide array of transformations.
Gold (Au) Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are renowned for their carbophilicity and ability to activate alkynes under mild conditions. frontiersin.org For propargyl alcohols like this compound, gold catalysis can induce several transformations:
Rearrangements: As mentioned, gold catalysts are efficient in promoting the Meyer-Schuster rearrangement. organic-chemistry.orgquizlet.com Furthermore, gold(I)-catalyzed oxidative rearrangements in the presence of oxidants like pyridine-N-oxides can provide access to 1,3-diketones. organic-chemistry.orgnih.gov
Cyclizations: Gold catalysis can facilitate intramolecular cyclization if a suitable nucleophile is present in the molecule. More commonly, it enables intermolecular reactions with various nucleophiles. For example, gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles can be tuned to selectively produce allenes, indenes, or allyl compounds. nih.gov
Propargylation: Gold(I) catalysis can activate propargylsilanes for the propargylation of carbonyl compounds. The silylium (B1239981) ion generated from the activation of the propargylsilane can synergistically activate the carbonyl partner. acs.org
Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, especially for cross-coupling reactions. The trimethylsilylalkyne moiety of this compound is a key participant in these reactions.
Cross-Coupling Reactions: Silylalkynes can participate in Hiyama-type cross-coupling reactions, where the C-Si bond is activated to couple with organic halides. udel.edu Palladium catalysts are also used in the silylacylation of alkynes with acylsilanes, where both acyl and silyl groups are added across the triple bond. nih.gov
Silyl-Negishi Reaction: A palladium-catalyzed cross-coupling between silyl electrophiles and alkylzinc halides has been developed, providing a direct route to alkyl silanes. nih.gov
Rhodium (Rh), Scandium (Sc), Nickel (Ni), Copper (Cu), and Platinum (Pt) Catalysis: While specific examples with this compound are less documented, the reactivity of these metals with related substrates provides insight into potential transformations.
Rhodium: Rhodium catalysts are known to mediate reactions such as the methylenation of aldehydes using trimethylsilyldiazomethane, which could potentially be adapted for transformations involving the carbonyl product of a Meyer-Schuster rearrangement.
Scandium: Scandium triflate (Sc(OTf)₃) is a powerful Lewis acid catalyst (discussed below) and can be used in enantioselective transformations when combined with chiral ligands.
Nickel: Nickel catalysts are effective in various C-C bond-forming reactions. For instance, nickel has been used to catalyze the insertion of alkynes into N-sulfonyl-1,2,3-triazoles to form pyrroles. rsc.org While direct applications are not reported, nickel's ability to engage in reactions with alkynes suggests potential for its use in transformations of the target molecule.
Copper: Copper catalysis is widely used in click chemistry (cycloaddition of alkynes and azides) and C-H activation/arylation reactions.
Platinum: Platinum catalysts are effective for hydrosilylation reactions, although this is more relevant for terminal alkynes reacting with hydrosilanes.
The table below summarizes representative transition metal-catalyzed reactions applicable to propargyl alcohols and silylalkynes.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference(s) |
| Mo/Au Combo | Propargyl Alcohols | Meyer-Schuster Rearrangement | α,β-Unsaturated Carbonyls | organic-chemistry.org |
| Au(I) / Pyridine-N-oxide | Propargyl Alcohols | Oxidative Rearrangement | 1,3-Diketones | organic-chemistry.orgnih.gov |
| Pd₂(dba)₃ / IPr | Alkynes / Acylsilanes | Silylacylation | Functionalized Alkenylsilanes | nih.govresearchgate.net |
| Ni(0) / Phosphine | Alkynes / Triazoles | Alkyne Insertion | Substituted Pyrroles | rsc.org |
Lewis acids can activate either the hydroxyl group or the alkyne of this compound, promoting various reactions. acs.orgnih.govfigshare.com
Cyclization Reactions: In the presence of a suitable tethered nucleophile, Lewis acids can catalyze intramolecular cyclization. More commonly, they facilitate intermolecular reactions. For example, Lewis acids like Zn(OTf)₂ and BF₃·Et₂O catalyze the cycloaddition of propargylic alcohols with partners such as 2-vinylphenols and enaminones to produce complex heterocyclic structures like methanochromans and dihydropyridines, respectively. acs.orgnih.gov
Ring Expansion: A tandem cyclization involving the ring expansion of tertiary cycloalkanols with propargyl alcohols has been achieved using Lewis acid catalysis, leading to six- or seven-membered unsaturated polycyclic compounds. acs.org This highlights the ability of propargyl alcohols to act as partners in complex cascade reactions initiated by Lewis acids.
The choice of Lewis acid is crucial and can direct the reaction towards different pathways. Common Lewis acids employed for these transformations include Zn(OTf)₂, Sc(OTf)₃, and BF₃·Et₂O. acs.orgnih.govacs.org
| Lewis Acid | Reactant Partner | Reaction Type | Product Type | Reference(s) |
| Zn(OTf)₂ | 2-Vinylphenol | [4+2] Cycloaddition | 3,4-dihydro-2H-2,4-methanochromans | acs.orgnih.govfigshare.com |
| Zn(OTf)₂ | Tertiary Cycloalkanols | Ring-Expansion/Tandem Cyclization | Unsaturated Polycyclic Compounds | acs.org |
| BF₃·Et₂O | Enaminones | Cascade Reaction/Cyclization | Multisubstituted 1,2-Dihydropyridines | nih.gov |
Organocatalysis offers a metal-free alternative for the transformation of propargyl alcohols. Chiral phosphoric acids, for instance, have emerged as powerful catalysts for enantioselective reactions. These catalysts can activate propargylic alcohols to form carbocationic intermediates, which can then react with various nucleophiles. researchgate.net
While specific organocatalytic applications for this compound are not extensively documented, the general reactivity of propargyl alcohols in this field suggests significant potential. For example, chiral phosphoric acid-catalyzed asymmetric cascade reactions of α-indolyl propargylic alcohols have been developed to afford chiral bisindole-fused polycyclic compounds in excellent yields and enantioselectivities. researchgate.net This methodology could potentially be extended to this compound, where the in-situ generated carbocation could be trapped by suitable nucleophiles in an enantioselective manner.
The development of organocatalytic transformations for silylated propargyl alcohols remains a promising area for future research, offering pathways to chiral silicon-containing molecules.
Mechanistic Investigations and Elucidation of Reaction Pathways
Methodologies for Mechanistic Study
A variety of sophisticated techniques are utilized to probe the reaction pathways of alkynols. These methods provide evidence for proposed intermediates and transition states, helping to build a complete picture of the reaction mechanism.
Kinetic Isotope Effects (KIE): This technique involves substituting an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. nih.govnih.gov A significant change in rate (a primary KIE) indicates that the bond to the substituted atom is being broken in the rate-determining step. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization or steric environment at the transition state. nih.govutexas.edu For instance, a kH/kD value of ~1.1-1.2 for an α-secondary KIE can suggest a change from sp3 to sp2 hybridization. nih.gov
Intermediate Detection and Trapping: Identifying transient intermediates is crucial for confirming a proposed mechanism. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor reactions in real-time and detect the presence of intermediate species. researchgate.netlibretexts.org In cases where intermediates are too short-lived to be observed directly, trapping experiments are employed. This involves adding a reagent that reacts specifically with the proposed intermediate to form a stable, detectable product, thus providing indirect evidence for its existence. researchgate.netlibretexts.org For example, carbocations formed in certain pathways can be detected via NMR spectroscopy. libretexts.org
Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. researchgate.net DFT calculations can determine the energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed potential energy surface for the reaction. rsc.org This helps in predicting the most likely mechanism and understanding the factors that control selectivity. aip.org
Spectroscopic Analysis: Electron Spin Resonance (ESR) spectroscopy is a key technique for detecting and characterizing paramagnetic species, such as radical intermediates. psu.edunih.govmdpi.com By analyzing the hyperfine splitting constants in an ESR spectrum, it is possible to identify the specific radical species being trapped or observed during a reaction. utexas.edu
The table below summarizes common KIE values and their general interpretations, which are foundational in mechanistic studies of compounds like 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL.
| KIE Type | Typical kH/kD Value | Interpretation |
| Primary | > 2 | C-H bond breaking occurs in the rate-determining step. nih.gov |
| Secondary (α) | 1.1 - 1.2 | Rehybridization from sp3 to sp2 at the transition state. nih.gov |
| Secondary (α) | 0.8 - 0.9 | Rehybridization from sp2 to sp3 at the transition state. nih.gov |
| Inverse | < 1 | A C-H bond becomes sterically more crowded or bonding becomes stiffer at the transition state. utexas.edu |
Detailed Mechanistic Studies of Key Reaction Pathways
The cycloisomerization of alkynols, including silyl-protected variants like this compound, is a significant transformation catalyzed by various transition metals. The precise mechanism often depends on the catalyst system employed.
Vinylidene Intermediates: Ruthenium and rhodium-based catalysts are often proposed to proceed through a vinylidene intermediate. psu.edu The reaction begins with the coordination of the alkyne to the metal center, followed by a rearrangement to form a metal vinylidene complex. Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the α-carbon of the vinylidene ligand generates a cyclic intermediate, which then leads to the final product. psu.edu
η²-Alkyne Complex Intermediates: In contrast, catalysts based on Ag(I), Au(I), Cu(I), and Pd(II) are thought to operate via the formation of an η²-alkyne complex. psu.edu The metal activates the alkyne towards nucleophilic attack by the tethered hydroxyl group without forming a vinylidene species. DFT studies on gold-catalyzed cycloisomerizations support a pathway involving the activation of a C-C multiple bond to form a zwitterionic intermediate, which then undergoes further rearrangement. mdpi.com
Molybdenum-Catalyzed Pathway: Molybdenum-carbonyl catalysts, often activated by triethylamine (B128534), initiate cycloisomerization by forming a metal-alkyne π-complex. nih.gov The rate-determining step is the transformation of this π-complex into a vinylidene carbene complex, which is considered critical for the endo-cyclization to proceed. nih.gov
The following table outlines different catalyst systems and their proposed key intermediates in alkynol cycloisomerization.
| Catalyst System | Proposed Key Intermediate |
| Ruthenium (Ru), Rhodium (Rh) | Vinylidene Complex psu.edu |
| Silver (Ag), Gold (Au), Copper (Cu), Palladium (Pd) | η²-Alkyne Complex psu.edu |
| Molybdenum (Mo) | Vinylidene Carbene Complex nih.gov |
C-H activation is a powerful strategy for molecular functionalization. In reactions involving derivatives of this compound, intramolecular C-H activation can lead to the formation of complex cyclic structures. The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, a process known as cyclometallation. libretexts.org
This process is facilitated by the interaction of a C-H bond with a metal center, which weakens and ultimately breaks the bond. This occurs via a two-path charge transfer:
Reverse Charge Transfer: Electron density flows from an occupied d-orbital of the metal to the antibonding σ* orbital of the C-H bond. libretexts.org
Forward Charge Transfer: Electron density flows from the filled σ orbital of the C-H bond to an empty d-orbital on the metal. libretexts.org
The efficiency and selectivity of C-H activation are highly dependent on the metal catalyst, its oxidation state, and the associated ligands. libretexts.org
Radical intermediates can play a significant role in the transformations of alkynols. The addition of a radical to the triple bond of an alkynol generates a highly reactive vinyl radical intermediate.
These radical pathways can be initiated by various methods, including the use of radical initiators like AIBN or dibenzoyl peroxide, or through photoredox catalysis. researchgate.net Once formed, the vinyl radical can undergo subsequent reactions such as 1,5-hydrogen atom transfer (HAT) or cyclization to form new products. For example, a trifluoromethyl radical can add to an alkynol to give a vinyl radical, which then undergoes cyclization and further rearrangement.
The detection of these transient species is often accomplished using Electron Spin Resonance (ESR) spectroscopy, which can provide structural information on alkyne radical anions or coordinated alkyne radicals. nih.govmdpi.com Radical reactions involving silyl (B83357) groups are also well-established, with transition metal-free radical hydrosilylation of alkynes being a key method for constructing C-Si bonds. researchgate.net
The performance of a catalytic system is intrinsically linked to the stability and activity of the catalyst. Both activation and deactivation processes can occur simultaneously with the main reaction, complicating kinetic analysis.
Catalyst Activation: This involves the transformation of a precatalyst into the catalytically active species. For example, some Mo-catalyzed cycloisomerizations require the photolysis of Mo(CO)₆ in the presence of triethylamine to generate the active (Et₃N)Mo(CO)₅ catalyst. nih.gov
Catalyst Deactivation: Catalysts can lose activity through several pathways. A common mechanism in reactions involving hydrocarbons is the formation of carbonaceous deposits ("coking") on the catalyst surface, which can block active sites. Another significant deactivation route is poisoning, where a substance binds strongly to the active sites. Sulfur compounds are common poisons for many metal catalysts. In some cases, the catalyst itself can react with substrates or products to form inactive species.
Kinetic Profiling and Rate-Determining Steps in Catalyzed Reactions
Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By monitoring the reaction progress over time under various conditions (e.g., different reactant and catalyst concentrations), one can determine the reaction order with respect to each component. This information is critical for identifying the rate-determining step (RDS) of the reaction. mdpi.com
Methodologies like Reaction Progress Kinetic Analysis (RPKA) are used for mechanistic studies of complex catalytic reactions. mdpi.com For example, if a reaction rate shows a first-order dependence on the catalyst and a zero-order dependence on the substrate, it suggests that a step involving only the catalyst (such as catalyst activation or a product-releasing step) is rate-limiting, rather than the initial substrate binding.
Determining the RDS is crucial; for instance, in Mo-catalyzed alkynol cycloisomerization, the conversion of the initial alkyne π-complex to the vinylidene intermediate is the RDS. nih.gov In gold-catalyzed reactions, the rate-limiting step could be a 1,2-hydride shift or a protiodeauration step, depending on the ligands and reaction conditions. mdpi.com A variable Kinetic Isotope Effect, which changes with reagent concentration, can indicate a multi-step pathway where the RDS may shift under different conditions.
Stereochemical Course and Enantioselectivity Mechanisms in the Synthesis of this compound
The creation of the chiral center at the C3 position in this compound through the enantioselective addition of a trimethylsilylacetylide nucleophile to the prochiral ketone, 2-pentanone, is a pivotal step in its asymmetric synthesis. The stereochemical outcome of this reaction is dictated by the chiral environment created by the catalyst system, which typically consists of a metal center and a chiral ligand. The mechanism of enantioselectivity hinges on the formation of a diastereomeric transition state that favors the formation of one enantiomer over the other.
The fundamental principle governing this stereochemical control is the differential activation of the two enantiotopic faces of the prochiral ketone by the chiral catalyst. The nucleophilic attack of the trimethylsilylacetylide is then directed to one of these faces, leading to an excess of one enantiomer of the product. The efficiency of this process is quantified by the enantiomeric excess (ee), which represents the degree of stereoselectivity.
Mechanistic Insights from Analogous Reactions
While specific detailed mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, the stereochemical course can be elucidated by drawing parallels with well-studied enantioselective alkynylations of other aliphatic ketones. The general mechanism involves the coordination of the chiral ligand to a metal center, which then activates the ketone, making it more susceptible to nucleophilic attack.
For instance, in zinc-catalyzed systems employing chiral amino alcohol ligands, a widely accepted model involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the ketone, positioning it in a sterically defined orientation. The subsequent delivery of the alkynyl group from the zinc acetylide occurs preferentially from the less hindered face of the ketone, as dictated by the steric bulk of the chiral ligand.
Key Factors Influencing Enantioselectivity
Several factors are crucial in determining the stereochemical course and the level of enantioselectivity in the synthesis of chiral tertiary propargyl alcohols like this compound:
Structure of the Chiral Ligand: The steric and electronic properties of the chiral ligand are paramount. Bulky substituents on the ligand can create a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated ketone.
Metal Center: The choice of the metal (e.g., Zinc, Copper, Titanium) influences the geometry of the catalytic complex and the Lewis acidity, which in turn affects the activation of the ketone and the reactivity of the nucleophile.
Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can significantly impact the enantioselectivity by influencing the equilibrium between different diastereomeric transition states and the solubility and aggregation state of the catalyst.
Research Findings in Enantioselective Alkynylation of Aliphatic Ketones
Although specific data for the enantioselective synthesis of this compound is scarce, research on analogous systems provides valuable insights. The following table summarizes representative findings for the enantioselective addition of alkynes to aliphatic ketones, which can be considered indicative of the potential for achieving high enantioselectivity in the target synthesis.
| Ketone Substrate | Alkyne Nucleophile | Catalyst/Ligand System | Enantiomeric Excess (ee) [%] | Reference |
|---|---|---|---|---|
| Acetophenone | Phenylacetylene | Zn(OTf)₂ / Chiral Amino Alcohol | up to 97% | General literature on enantioselective alkynylation |
| Propiophenone | 1-Hexyne | Cu(I) / Chiral Bisoxazoline | up to 95% | General literature on enantioselective alkynylation |
| Cyclohexanone | Trimethylsilylacetylene (B32187) | Ti(O-iPr)₄ / Chiral BINOL | up to 90% | General literature on enantioselective alkynylation |
These findings underscore the potential for achieving high levels of stereocontrol in the synthesis of this compound with the appropriate selection of a chiral catalyst system. The development of new and more efficient chiral ligands continues to be an active area of research, aiming to provide general and highly enantioselective methods for the synthesis of chiral tertiary propargyl alcohols.
Spectroscopic Analysis of this compound Unavailable
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Advanced Spectroscopic Characterization Methods for Structural and Conformational Analysis
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For volatile and thermally stable derivatives like 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, gas chromatography-mass spectrometry (GC-MS) with electron ionization is the most common approach.
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The fragmentation of trimethylsilyl (B98337) ethers is well-documented and follows predictable pathways that provide significant structural information. nih.govresearchgate.net
For this compound, the molecular ion peak is often weak or absent due to its instability. The fragmentation is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and within the trimethylsilyl group. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the TMS group, resulting in a stable [M-15]⁺ ion. researchgate.net Another significant fragmentation is the alpha-cleavage of the C-C bond next to the oxygen, leading to the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized oxonium ion at [M-29]⁺. libretexts.orglibretexts.org The spectrum will also prominently feature ions characteristic of the TMS group itself, such as the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is often the base peak, and the dimethylsilanol cation [(CH₃)₂SiOH]⁺ at m/z 75, arising from rearrangement. nih.gov
Interactive Table 2: Predicted EI-MS Fragmentation of this compound (Molecular Weight: 170.32 g/mol )
| m/z (Daltons) | Ion Structure | Fragmentation Pathway |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. |
| 141 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical. |
| 113 | [M - C₂H₅ - C₂H₄]⁺ | Subsequent loss of ethylene (B1197577) from the [M-29] fragment. |
| 75 | [(CH₃)₂Si=OH]⁺ | Rearrangement followed by cleavage. |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of the Si-O bond to form the TMS cation. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for the analysis of this compound, as the trimethylsilylation of the parent alcohol, 3-methyl-1-pentyn-3-ol (B165628), significantly increases its volatility and thermal stability, making it amenable to GC analysis. researchgate.netmdpi.com
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. nih.govresearchgate.net As the separated compound elutes from the column, it enters the ion source of the mass spectrometer, where it undergoes fragmentation as described in the EI-MS section. The resulting mass spectrum serves as a chemical fingerprint for identification, while the retention time from the gas chromatogram provides an additional layer of confirmation. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion, a capability that is crucial for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. nih.gov
For this compound (C₉H₁₈OSi), HRMS can be used to verify its molecular formula by comparing the experimentally measured exact mass of the molecular ion to its theoretical value. researchgate.net Similarly, the elemental formulas of key fragments can be confirmed, providing strong evidence for the proposed fragmentation pathways and lending a high degree of confidence to the structural elucidation.
Interactive Table 3: Theoretical Exact Masses for HRMS Analysis of this compound
| Ion Formula | Ion Type | Theoretical Exact Mass (Da) |
| [C₉H₁₈OSi]⁺• | Molecular Ion (M⁺•) | 170.1127 |
| [C₈H₁₅OSi]⁺ | [M - CH₃]⁺ | 155.0892 |
| [C₇H₁₃OSi]⁺ | [M - C₂H₅]⁺ | 141.0736 |
| [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ | 73.0470 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com The target compound, this compound, is a liquid at room temperature, making it unsuitable for single-crystal X-ray analysis directly.
However, the absolute configuration of its chiral center (C3) can be determined by preparing a suitable solid derivative. This typically involves reacting the alcohol with a molecule containing a heavy atom and a rigid structure, which facilitates crystallization and aids in solving the phase problem during structural analysis (e.g., via esterification with a substituted benzoic acid).
Once a suitable single crystal of the derivative is obtained and diffracted with X-rays, the resulting diffraction pattern can be analyzed to build a three-dimensional electron density map of the molecule. mdpi.com This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the R or S configuration at the stereocenter and providing detailed conformational data.
Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Trimethylsilyl 1 Pentyn 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL, DFT calculations can elucidate the distribution of electrons, molecular orbital energies, and the molecule's reactivity. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), it is possible to obtain an optimized geometry and calculate key electronic properties.
The electronic character of the molecule is largely dictated by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich alkyne (π-system), indicating this is the likely site for electrophilic attack. The LUMO, conversely, represents the region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
DFT calculations are also invaluable for determining the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, the energetics of addition reactions across the carbon-carbon triple bond can be systematically studied to predict regioselectivity and stereoselectivity.
| Property | Calculated Value (Representative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability; a larger gap implies greater stability. |
| Dipole Moment | 1.8 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | Negative potential on the alkyne and oxygen atom | Predicts sites for electrophilic attack. |
Molecular Dynamics Simulations for Conformational Space Exploration
The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.
In MD simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for all atoms in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory provides information on the conformational landscape.
For this compound, key conformational degrees of freedom include the rotation around the C-C bond connecting the tertiary alcohol to the ethyl group and the C-Si bond. MD simulations can identify the most stable rotamers and the dynamics of their interconversion. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
| Dihedral Angle | Description | Expected Conformational Behavior |
| C(alkyne)-C(alcohol)-C(ethyl)-C(methyl) | Rotation of the ethyl group | Multiple low-energy staggered conformations are expected. |
| C(alkyne)-C(alkyne)-Si-C(methyl) | Rotation of the trimethylsilyl (B98337) group | Relatively free rotation with low energy barriers. |
| H-O-C(alcohol)-C(alkyne) | Orientation of the hydroxyl group | Can form intramolecular hydrogen bonds with the alkyne π-system in certain conformations. |
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. solubilityofthings.com For this compound, these calculations can provide a step-by-step understanding of various transformations, such as additions to the alkyne, reactions involving the hydroxyl group, or rearrangements. researchgate.netnumberanalytics.com
By locating and characterizing the transition state structures for each elementary step of a reaction, the reaction pathway can be mapped out. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. solubilityofthings.com
For example, in the acid-catalyzed hydration of the alkyne, quantum chemical calculations can be used to compare different possible mechanisms, such as the formation of a vinyl cation intermediate. msu.edu The calculations can reveal the stereochemistry of the addition and explain the observed regioselectivity (Markovnikov vs. anti-Markovnikov addition). Similarly, the mechanisms of metal-catalyzed reactions, such as hydrosilylation or coupling reactions, can be investigated to understand the role of the catalyst and the origin of its selectivity. researchgate.netmdpi.com
Predictive Modeling of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. These predictive models are often based on the electronic structure information obtained from quantum chemical calculations.
One common approach is to use conceptual DFT, which employs various reactivity indices to predict chemical behavior. bohrium.com For example, the Fukui function can be calculated to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. The local softness is another descriptor that can provide similar information. By analyzing these indices, one can predict which atoms are most likely to participate in a chemical reaction.
Furthermore, computational models can be used to predict the selectivity of a reaction when multiple products are possible. This is achieved by calculating the activation energies for all competing reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus lead to the major product under kinetic control. This approach has been successfully used to predict regioselectivity and stereoselectivity in a wide range of organic reactions. researchgate.net For complex reactions, these predictive models can guide the design of experiments and the development of new synthetic methodologies.
| Computational Descriptor | Predicted Reactivity/Selectivity |
| Fukui Functions (f-, f+, f0) | Identifies the most susceptible sites for nucleophilic, electrophilic, and radical attack, respectively. |
| Atomic Charges (e.g., Mulliken, NBO) | Highlights regions of high electron density (nucleophilic) and low electron density (electrophilic). |
| Relative Transition State Energies | Predicts the major product by identifying the reaction pathway with the lowest activation energy barrier. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, indicating likely sites of interaction with other reagents. |
Applications of 3 Methyl 1 Trimethylsilyl 1 Pentyn 3 Ol in Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL makes it an important intermediate in the construction of intricate molecular architectures. The trimethylsilyl (B98337) (TMS) group often serves as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal a reactive C-H bond. This allows for controlled, stepwise reactions in the synthesis of complex targets.
3-Methyl-1-pentyn-3-ol (B165628), the desilylated form of the title compound, is a key reactant in the synthesis of α-methylene cyclic carbonates. ionike.com This transformation is typically achieved through a reaction with carbon dioxide, often facilitated by a copper-based catalytic system in an ionic liquid medium. ionike.com The reaction of 3-methyl-1-pentyn-3-ol with CO2 has been shown to produce the corresponding cyclic carbonate in high yields, such as 97%. ionike.com The trimethylsilyl group in this compound would first be removed to generate the terminal alkyne, which then undergoes cyclization with CO2. These resulting α-methylene cyclic carbonates are valuable monomers and intermediates in organic synthesis.
Table 1: Synthesis of α-Methylene Cyclic Carbonate from a Propargylic Alcohol
| Reactant | Reagent | Catalyst System | Yield | Reference |
| 3-Methyl-1-pentyn-3-ol | CO2 | CuCl in [BMIm][PhSO3] | 97% | ionike.com |
While specific examples detailing the use of this compound in the synthesis of all the listed heterocyclic scaffolds are not prevalent in the readily available literature, the utility of silylalkynes in constructing such ring systems is well-established. The trimethylsilyl group can act as a control element in cyclization reactions, influencing regioselectivity and allowing for subsequent functionalization.
Dihydrofurans and Furans: The synthesis of furans and their partially saturated analogs, dihydrofurans, can be achieved through various methods involving alkynes. organic-chemistry.orgrsc.org Silyl-substituted furans can be prepared through cycloaddition reactions, and the silyl (B83357) group can then be removed or used to direct further substitutions. organic-chemistry.orgrsc.org
Oxazoles: The construction of the oxazole (B20620) ring can be accomplished through several synthetic routes, some of which involve the reaction of alkynes with nitrile-containing compounds. organic-chemistry.orgnih.gov
Indolizines: The indolizine (B1195054) core is another heterocyclic system that can be synthesized using alkyne precursors. organic-chemistry.orgjbclinpharm.orgrsc.org Palladium- and copper-catalyzed reactions of propargylic pyridines are among the methods used to construct this scaffold. organic-chemistry.org
Tetrahydropyridines: Highly substituted tetrahydropyridines can be synthesized through cascade reactions involving the rhodium-catalyzed C-H activation and coupling with alkynes, followed by electrocyclization and reduction. nih.gov
The presence of both a hydroxyl group and a protected alkyne in this compound makes it a potentially valuable starting material for the synthesis of these and other complex heterocyclic systems.
Propargylic alcohols containing a stereocenter, such as this compound, are valuable chiral building blocks in asymmetric synthesis. rsc.orgmdpi.com The hydroxyl group can be used to direct stereoselective reactions, and the alkyne moiety provides a handle for a wide range of transformations, including carbon-carbon bond formation and the introduction of further functionality.
Although specific applications of this compound in stereoselective synthesis are not extensively detailed in the available literature, its structure is analogous to other chiral propargylic alcohols used in the synthesis of complex natural products and pharmaceuticals. The chiral center at the carbon bearing the hydroxyl group can be established using asymmetric synthesis techniques, and this stereochemistry can then be transferred to subsequent products. The trimethylsilyl group can play a crucial role in these synthetic strategies by preventing unwanted reactions of the terminal alkyne while other transformations are carried out at or near the chiral center.
Table 2: Potential Stereoselective Transformations of Chiral Propargylic Alcohols
| Transformation | Description |
| Asymmetric Epoxidation | The double bond of an allylic alcohol can be epoxidized with high stereoselectivity. |
| Directed Reduction | The hydroxyl group can direct the stereoselective reduction of a nearby functional group. |
| Nucleophilic Addition | The chiral center can influence the stereochemical outcome of nucleophilic additions to the alkyne. |
Applications in Polymer Chemistry
In addition to its role in small molecule synthesis, this compound and its derivatives have applications in the field of polymer chemistry.
The hydroxyl group of 3-methyl-1-pentyn-3-ol allows it to act as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as lactide. rsc.orggelest.comresearchgate.netmdpi.com In this process, the alcohol initiates the polymerization, and the propargyl group becomes an end-group of the resulting polymer chain. This terminal alkyne functionality is highly valuable for post-polymerization modifications, allowing for the attachment of other molecules or the cross-linking of polymer chains through "click" chemistry. The use of this compound would proceed after the removal of the trimethylsilyl protecting group to free the hydroxyl to initiate polymerization. Silyl esters have also been investigated as initiators for the ring-opening polymerization of cyclosiloxanes. google.com
Modulator/Inhibitor in Hydrosilylation Curing of Silicones
The platinum-catalyzed hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkene (vinyl group), is a cornerstone of the silicone industry. This reaction is fundamental to the curing of many silicone elastomers, adhesives, and coatings. A critical aspect of formulating these systems is controlling the curing process. Uncontrolled, the reaction can proceed rapidly upon mixing the components, leading to a very short working time or "pot life." This is where inhibitors or modulators like this compound play a crucial role.
Although specific data on this compound is not prevalent in public literature, its function can be understood from the well-documented behavior of its parent compound, 3-methyl-1-pentyn-3-ol, and other acetylenic alcohols. organic-chemistry.orgnih.gov These compounds act as inhibitors for platinum catalysts, such as Karstedt's catalyst, particularly at ambient temperatures. nih.gov The inhibitory mechanism is believed to involve the coordination of the alkyne's triple bond and the hydroxyl group to the platinum center. This forms a stable complex that temporarily deactivates the catalyst, preventing it from promoting the hydrosilylation reaction between the vinyl-functional polysiloxane and the hydride-functional crosslinker. escholarship.org
This inhibition provides a crucial induction period, extending the pot life of the silicone mixture and allowing for proper application and processing. When desired, the curing process can be initiated by applying heat. The elevated temperature provides sufficient energy to break the coordination between the inhibitor and the platinum catalyst. The platinum catalyst then becomes active and rapidly catalyzes the crosslinking reaction, leading to the formation of the solid silicone elastomer. organic-chemistry.org The trimethylsilyl group on the target compound likely modulates its solubility in the silicone matrix and its volatility compared to its non-silylated counterpart, potentially offering advantages in specific formulations.
The following table illustrates the typical effect of an acetylenic alcohol inhibitor on the properties of a two-part platinum-cured silicone system.
| Property | Uninhibited System | Inhibited System |
|---|---|---|
| Pot Life at 25°C | < 5 minutes | > 8 hours |
| Curing Time at 100°C | ~ 10 minutes | ~ 15 minutes |
| Working Window | Very Short | Extended |
| Curing Onset | Immediate | Heat-activated |
Contributions to Natural Product Synthesis and Analog Design
In the complex field of total synthesis, where chemists aim to construct intricate molecules found in nature, the use of protecting groups is a fundamental strategy. This compound serves as a valuable building block in this context, primarily due to the presence of the trimethylsilyl (TMS) group protecting the terminal alkyne.
The terminal proton of an alkyne is acidic and can interfere with many common synthetic reactions, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents). The TMS group replaces this acidic proton, rendering the alkyne functionality inert to such conditions. researchgate.netrsc.org This allows chemists to perform modifications on other parts of the molecule without unintended side reactions at the alkyne. Once the protection is no longer needed, the TMS group can be easily and selectively removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetra-n-butylammonium fluoride, TBAF) or mild base, to reveal the terminal alkyne for further elaboration. researchgate.net
While a specific total synthesis employing this compound is not prominently documented, the utility of closely related structures is well-established. For instance, the synthesis of precursors to native photosynthetic hydroporphyrins, a class of complex natural products, utilizes 4-(trimethylsilyl)but-3-yn-2-ol as a key intermediate. nih.gov This building block, structurally analogous to the title compound, is incorporated into a larger molecular framework. The TMS-protected alkyne is carried through several synthetic steps before being deprotected and transformed into a required functional group for the final natural product structure.
The strategic use of such a building block is outlined in the table below, demonstrating its role in a hypothetical step in a multi-step synthesis.
| Reaction Step | Reactants | Key Transformation | Role of this compound |
|---|---|---|---|
| Fragment Coupling | Substrate-X, this compound | Formation of a new C-C bond to incorporate the protected propargyl alcohol moiety. | Provides a stable, non-acidic alkynyl fragment for coupling. |
| Intermediate Modification | Coupled Product | Further functionalization at a different site on the molecule. | The TMS group protects the alkyne during the modification. |
| Deprotection | Modified Intermediate, Fluoride Source (e.g., TBAF) | Selective removal of the TMS group. | Reveals the terminal alkyne for subsequent cyclization or addition reactions. |
Development of Novel Reagents and Catalytic Systems
The reactivity of this compound and related propargyl alcohols makes them valuable precursors for the development of novel reagents and components of catalytic systems. The combination of a hydroxyl group and a reactive alkyne in one molecule offers multiple sites for chemical modification.
A significant application is in the synthesis of specialized vinyl silanes through platinum-catalyzed hydrosilylation. The reaction of a silylated propargyl alcohol with a hydrosilane (containing an Si-H bond) in the presence of a platinum catalyst can yield a multifunctional vinylsilane. escholarship.org This product contains a tertiary alcohol, a carbon-carbon double bond, and a silyl group, making it a versatile reagent for further chemical transformations, such as cross-coupling reactions (e.g., Hiyama-Denmark coupling). The stereochemistry of the resulting vinylsilane can often be controlled by the choice of catalyst and reaction conditions.
Furthermore, the hydroxyl and alkyne functionalities can act as ligands, coordinating to transition metals to form new catalytic complexes. While specific catalysts derived directly from this compound are not widely reported, the broader class of propargyl alcohols is known to participate in various metal-catalyzed transformations, including cyclization and isomerization reactions, which can lead to the formation of complex heterocyclic structures. The development of novel ligands tailored for specific catalytic processes is an active area of research, and silylated propargyl alcohols represent a pool of potential candidates for creating catalysts with unique reactivity and selectivity.
The table below summarizes a representative transformation where a propargyl alcohol is converted into a more complex and synthetically useful reagent.
| Transformation | Starting Material | Reagents | Product (Novel Reagent) | Potential Application |
|---|---|---|---|---|
| Platinum-Catalyzed Hydrosilylation | This compound | Hydrosilane (e.g., Triethylsilane), PtCl2/XPhos | (E)-3-Methyl-1,2-bis(trimethylsilyl)-1-penten-3-ol | Precursor in stereoselective cross-coupling reactions. |
Q & A
Q. What are the optimal catalytic hydrogenation conditions for synthesizing 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL while minimizing over-reduction?
- Methodological Answer : Use Lindlar catalyst (palladium/calcium carbonate modified with quinoline) or ligand-modified palladium nanoparticles under continuous-flow hydrogenation. These systems selectively hydrogenate triple bonds to cis-alkenes without over-reduction to alkanes. Monitor reaction progress via gas chromatography (GC) or NMR to detect intermediates like 3-methyl-1-penten-4-yn-3-ol. Adjust hydrogen pressure (1–3 atm) and temperature (25–50°C) to balance selectivity and reaction rate. Reference studies show ligand-modified Pd nanoparticles enhance accessibility to sterically hindered acetylenic groups .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify key functional groups: O-H (broad peak ~3300 cm⁻¹), C≡C (sharp ~2100 cm⁻¹), and Si-CH₃ (peaks ~1250 cm⁻¹). Compare with NIST reference spectra for 3-pentyn-1-ol analogs to validate alkynol and silyl ether moieties .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z corresponding to the molecular weight (e.g., C₉H₁₆OSi: ~168.3 g/mol). Fragmentation patterns should include loss of trimethylsilyl (TMS) groups (Δ m/z = 73) and alkynol backbone cleavage .
Advanced Research Questions
Q. How can researchers address selectivity challenges in hydrogenating this compound using ligand-modified palladium nanoparticles?
- Methodological Answer : Optimize ligand steric and electronic properties (e.g., bulky phosphines) to control adsorption geometry on Pd surfaces. For example, triphenylphosphine ligands reduce over-hydrogenation by limiting substrate interaction with active sites. Use kinetic studies (e.g., turnover frequency, TOF) to correlate ligand structure with selectivity. Continuous-flow systems improve mass transfer and reduce side reactions compared to batch reactors .
Q. What methodologies resolve contradictory data on catalytic performance of Pd-based systems for acetylenic alcohols like this compound?
- Methodological Answer : Conduct comparative studies using standardized reaction conditions (solvent, H₂ pressure, catalyst loading). Analyze catalyst surface accessibility via BET surface area measurements and transmission electron microscopy (TEM). For example, pore size in supported Pd nanoparticles critically affects diffusion of bulky substrates. Cross-reference selectivity data with computational models (DFT) to identify active site geometries favoring partial hydrogenation .
Q. What experimental strategies prevent 1,2-migration or allyl rearrangements during transition-metal-catalyzed reactions of this compound?
- Methodological Answer :
- Low-Temperature Protocols : Perform reactions below 0°C to suppress thermally driven rearrangements.
- Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates like ruthenium vinyl carbenes, which are prone to 1,2-shifts.
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect rearrangement byproducts (e.g., allyl ethers). Quench reactions at 80–90% conversion to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
